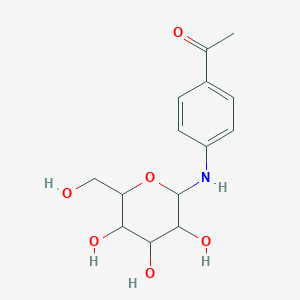

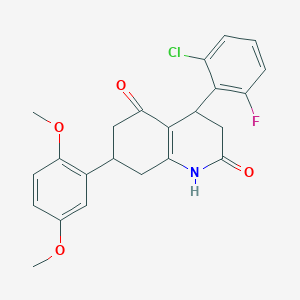

![molecular formula C19H12FN3O2 B5515438 4-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5515438.png)

4-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar heterocyclic compounds has been demonstrated through various methods. For instance, benzoxazoles, benzothiazoles, benzimidazoles, and oxazolo[4,5-b]pyridines can be synthesized efficiently from reactions of aminophenols or aminothiophenols with orthoesters in the presence of Bi(III) salts under solvent-free conditions, highlighting a methodology that could be applicable for the synthesis of 4-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide by modifying the starting materials and conditions accordingly (Mohammadpoor-Baltork, Khosropour, & Hojati, 2007).

Molecular Structure Analysis

Structural systematics and conformational analyses of similar fluoro-N-(pyridyl)benzamides have been conducted to correlate structural relationships between experimental crystal structures and computational calculations. These studies reveal the impact of fluorine and pyridine N-atom substitution patterns on molecular conformation, which can provide insights into the molecular structure of 4-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide (Mocilac, Donnelly, & Gallagher, 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds can be elucidated through studies on their synthesis and reactions. For example, the synthesis of oxazolo[5,4-b]pyridines from iminophosphoranes and alkylideneoxazol-5(4H)-ones demonstrates the potential reactions and chemical properties that could be relevant to our compound of interest (Gelmi, Pocar, Viziano, Destro, & Merati, 1992).

Physical Properties Analysis

The physical properties of related fluoro-N-(pyridyl)benzamides, such as melting points, solubility, and crystallinity, have been studied to establish correlations between structural features and physical properties. These studies can provide a foundational understanding of the physical properties of 4-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide and how its structure affects its physical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity under various conditions, stability, and susceptibility to hydrolysis, oxidation, and other chemical transformations, are crucial for understanding the behavior of 4-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. Studies on similar compounds, such as the Ce(III)-catalyzed synthesis of pyridyl benzamides, indicate methodologies that can elucidate the chemical properties of our compound of interest (Chen, Wen, Qian, Liang, Liu, & Ye, 2018).

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Phenyliodine Bis(trifluoroacetate)-Mediated Annulation : A novel strategy for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been developed. This method features direct metal-free oxidative N-N bond formation, offering a convenient approach to construct the 1,2,4-triazolo[1,5-a]pyridine skeleton with high reaction yields, short reaction times, and high yields Zheng et al., 2014.

Fluorocyclization of Benzamides : Research on the fluorocyclization of o-styryl benzamide with a cyclic hypervalent fluoroiodane reagent explored the mechanism and origin of unexpected chemoselectivity. The study provided insights crucial for developing new reactions using hypervalent fluoroiodane reagents, highlighting the nucleophilic nature of the F atom and the electrophilic characteristics of the I(III) atom, which induces a completely different reactivity pattern Yan et al., 2016.

Biological Activities

Neuropeptide S Receptor Antagonism : A study on the synthesis and pharmacological profile of SHA 68, a selective antagonist of the Neuropeptide S receptor, demonstrated its ability to block NPS-induced Ca2+ mobilization and showed displaceable binding to NPSR in the nanomolar range. This compound does not affect signaling at 14 unrelated G protein-coupled receptors, making it a valuable tool for characterizing physiological functions and pharmacological parameters of the NPS system Okamura et al., 2008.

Materials Science Applications

Thermally Stable Polyamides : A study on the synthesis of thermally stable polyamides and copolyamides containing oxazolopyridine pendant moiety revealed that these materials display good solubility, viscosity, and high thermal stability. The polymers' viscosities and glass transition temperatures range from 0.66–0.73 and 170–200 °C, respectively, with thermal stabilities for 10% weight loss temperature higher than 445–500 °C, indicating their potential application in high-performance materials Khodadadipoor et al., 2020.

properties

IUPAC Name |

4-fluoro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3O2/c20-14-7-3-12(4-8-14)18(24)22-15-9-5-13(6-10-15)19-23-17-16(25-19)2-1-11-21-17/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCULPVJSPYZTPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(4-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5515358.png)

![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5515366.png)

![2-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515373.png)

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5515395.png)

![N-[rel-(3S,4R)-1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide dihydrochloride](/img/structure/B5515405.png)

![2-chloro-4-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5515434.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515458.png)

![8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5515468.png)

![11-(2-furyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515471.png)